
3-Isothiocyanato-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C6H12N2S. It is a member of the isothiocyanate family, which are known for their biological activity and use as intermediates in organic synthesis . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,2-dimethylpropan-1-amine backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-2,2-dimethylpropan-1-amine can be synthesized through several methods:
Reaction with Thiophosgene: One common method involves the reaction of 2,2-dimethylpropan-1-amine with thiophosgene (CSCl2) under controlled conditions.
Carbon Disulfide Method: Another method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like DMAP or DABCO.
Phenyl Chlorothionoformate Method: This method uses phenyl chlorothionoformate as a reagent to react with the amine, forming the isothiocyanate.
Industrial Production Methods
Industrial production of this compound typically involves the carbon disulfide method due to its relatively safer handling and cost-effectiveness compared to thiophosgene .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanato-2,2-dimethylpropan-1-amine undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DMAP, DABCO.
Solvents: Dimethylbenzene, dichloromethane.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-Isothiocyanato-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-2,2-dimethylpropan-1-amine involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, forming stable thiourea or carbamate linkages . This reactivity underlies its use in bioconjugation and its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isothiocyanato-N,N-dimethylpropan-1-amine: Similar structure but with different substituents on the amine group.
3-Dimethylaminopropylisothiocyanate: Another isothiocyanate with a similar backbone.
Uniqueness
3-Isothiocyanato-2,2-dimethylpropan-1-amine is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its 2,2-dimethylpropan-1-amine backbone provides steric hindrance, influencing its reactivity and stability .
Propriétés
IUPAC Name |
3-isothiocyanato-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-6(2,3-7)4-8-5-9/h3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQANXCARJRIFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772949 |
Source


|
| Record name | 3-Isothiocyanato-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194873-51-3 |
Source


|
| Record name | 3-Isothiocyanato-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
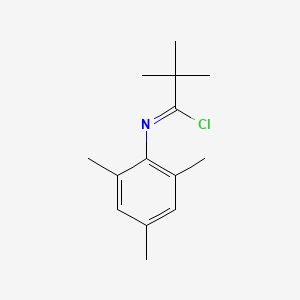
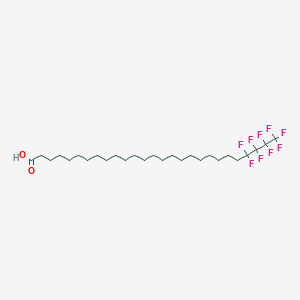
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
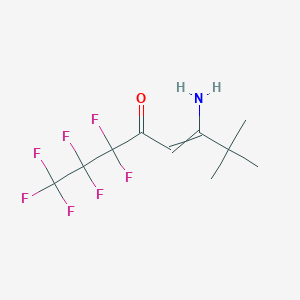

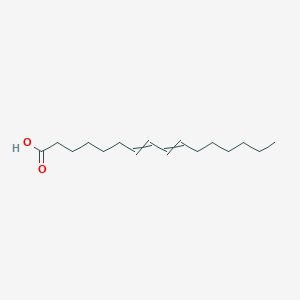
![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
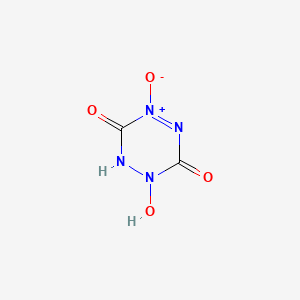
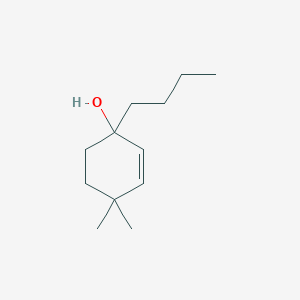

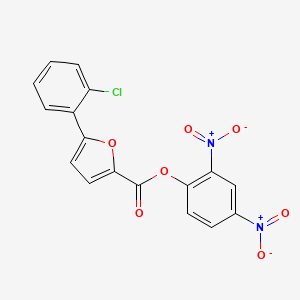
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
